![molecular formula C13H23NO6 B13361792 N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Sodium hydroxide in water or methanol.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Hydrolysis: Free amine and tert-butanol.
Substitution: Carboxylic acids and methanol.
Coupling: Peptides and water.
Aplicaciones Científicas De Investigación
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.
Mecanismo De Acción
The mechanism of action of Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc protecting group stabilizes the amino functionality, preventing unwanted side reactions during chemical synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl ®-2-aminohexanedioate: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.
Dimethyl ®-2-((benzyloxycarbonyl)amino)hexanedioate: Contains a benzyloxycarbonyl (Cbz) protecting group, which is less stable under hydrogenation conditions compared to the Boc group.
Uniqueness
Dimethyl ®-2-((tert-butoxycarbonyl)amino)hexanedioate is unique due to the presence of the Boc protecting group, which offers greater stability and ease of removal under mild acidic conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amino groups are crucial.
Propiedades
Fórmula molecular |
C13H23NO6 |
|---|---|
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
Clave InChI |
WMHDXSNIVADUCW-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


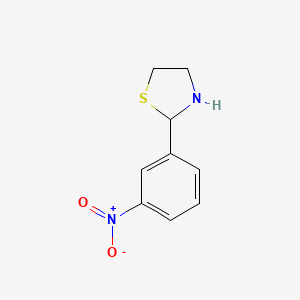
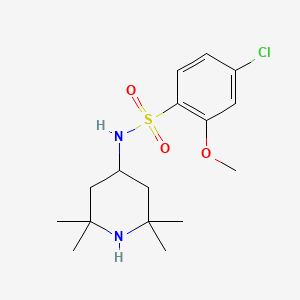
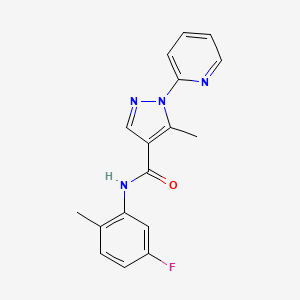

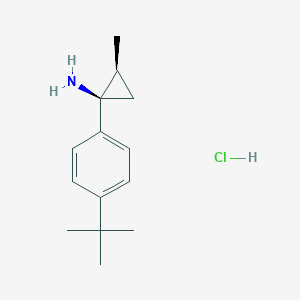
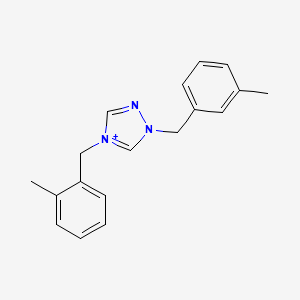
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
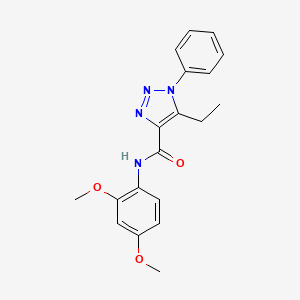
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
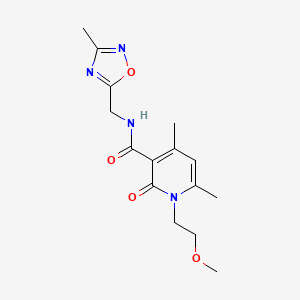

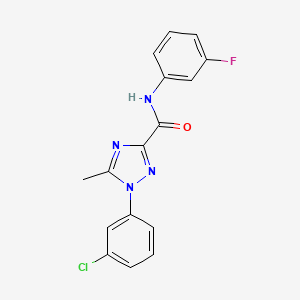
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
